N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride
Description
N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride is a synthetic small molecule featuring a thieno[2,3-c]pyridine core fused with a tetrahydrothiophene ring. Key structural elements include a benzyl group at position 6, a cyano substituent at position 3, and a 3-phenylpropanamide moiety linked to the thienopyridine system. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS.ClH/c25-15-21-20-13-14-27(16-19-9-5-2-6-10-19)17-22(20)29-24(21)26-23(28)12-11-18-7-3-1-4-8-18;/h1-10H,11-14,16-17H2,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTJIABLUZGGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)CCC3=CC=CC=C3)C#N)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it is possible that it could bind to certain proteins or receptors, altering their function and leading to changes in cellular processes.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to impact various pathways, including those involved in cell signaling, metabolism, and gene expression.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action. Potential effects could range from changes in cell signaling and function to alterations in gene expression.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific details on how these factors influence the action of this compound are currently unknown.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The thieno[2,3-c]pyridine scaffold distinguishes this compound from analogs with alternative fused-ring systems:
- Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one (): Features a pyrimidinone ring fused to thieno-pyridine, introducing additional hydrogen-bonding sites. This structural variation may enhance binding to enzymes like kinases but reduce membrane permeability compared to the simpler thieno[2,3-c]pyridine core .
- Imidazo[1,2-a]pyridine (): Contains a five-membered imidazole ring fused to pyridine, offering distinct electronic properties.
Substituent Analysis
- Amide Group Variations: The target compound’s 3-phenylpropanamide group provides a hydrophobic aryl moiety, likely influencing lipophilicity and receptor interactions. Acetamide () offers a smaller substituent, which may enhance solubility but limit target affinity .
- Benzyl and Cyano Groups: The 6-benzyl and 3-cyano substituents in the target compound are absent in analogs like 7b () and the pyrido-thieno-pyrimidinone (). These groups likely modulate electron density and steric bulk, affecting both reactivity and pharmacokinetics.
Physicochemical Properties
Limited data in the evidence restricts direct comparisons, but inferences can be made:
- Melting Points : The acetamide derivative in melts at 143–145°C, while the hydrochloride salt of the target compound likely has a higher melting point due to ionic interactions .
- Solubility: The hydrochloride salt form of the target compound is expected to exhibit superior aqueous solubility compared to neutral analogs like the pyrido-thieno-pyrimidinone () or the imidazo[1,3-a]pyridine derivative () .
Tabulated Comparison of Structural and Functional Features
Research Implications and Gaps
- Data Limitations : Absence of direct pharmacological or crystallographic data (e.g., IC₅₀, X-ray structures) in the provided evidence precludes definitive conclusions about efficacy or mechanism.
- Future Directions : Comparative studies on solubility, stability, and binding affinity using techniques like HPLC (for purity) and SHELX-refined crystallography (as in ) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
